molecular formula C14H12N6OS2 B14961833 2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one

Cat. No.: B14961833
M. Wt: 344.4 g/mol
InChI Key: BMQFDFNYPDRWTP-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one is a complex organic compound that features a benzimidazole ring, a thiadiazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole and thiadiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1H-benzimidazol-1-yl)-N’-(3-phenyl-2-propenylidene)acetohydrazide
  • 2-((1H-benzimidazol-2-ylthio)methyl)-4-nitrophenol
  • 2-(2-(1H-benzimidazol-2-yl)-1-methylethyl)-1H-benzimidazole

Uniqueness

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one is unique due to its combination of benzimidazole, thiadiazole, and pyrazolone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H12N6OS2

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one

InChI

InChI=1S/C14H12N6OS2/c1-8-17-18-14(23-8)22-7-9-6-12(21)20(19-9)13-15-10-4-2-3-5-11(10)16-13/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

BMQFDFNYPDRWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=NN(C(=O)C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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